molecular formula C11H19ClN4O B3006921 2-(3-Aminopyrrolidin-1-yl)-6-isopropylpyrimidin-4-ol hydrochloride CAS No. 2137768-14-8

2-(3-Aminopyrrolidin-1-yl)-6-isopropylpyrimidin-4-ol hydrochloride

Cat. No. B3006921
CAS RN: 2137768-14-8
M. Wt: 258.75
InChI Key: OWHSNKSBNXMSAT-UHFFFAOYSA-N
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Description

The compound "2-(3-Aminopyrrolidin-1-yl)-6-isopropylpyrimidin-4-ol hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss various pyrimidine derivatives, which are structurally related to the compound . Pyrimidines are crucial in biology and medicine, often found in DNA bases and pharmaceuticals. They are known for their ability to engage in molecular recognition processes through hydrogen bonding, which is essential for their biological activity .

Synthesis Analysis

The synthesis of pyrimidine derivatives typically involves condensation reactions. For example, one paper describes the synthesis of a pyrimidine derivative by reacting phthalaldehydic acid with 2-amino-4,6-dimethylpyrimidine, yielding a 90% product . Another paper details the synthesis of a thieno[3,2-d]pyrimidin-4-yl derivative through a multi-step process starting from methyl 3-aminothiophene-2-carboxylate, involving condensation with urea, chlorination, and further condensation with ethane-1,2-diamine . These methods could potentially be adapted for the synthesis of "this compound" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often characterized using techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), Ultraviolet–visible (UV–Vis), and X-ray single crystal diffraction . These techniques help determine the crystal structure, tautomeric forms, and hydrogen-bonding interactions. For instance, the crystal structure of a novel pyrimidine derivative was found to crystallize in the triclinic space group P-1 with specific unit-cell parameters . Similarly, the molecular structure of "this compound" would likely be elucidated using these analytical methods.

Chemical Reactions Analysis

Pyrimidine derivatives can participate in various chemical reactions, including hydrogen bonding and tautomerism. The papers describe how these compounds can form hydrogen bonds and engage in tautomeric shifts, which are crucial for their interaction with biological targets such as DNA . For example, a pyrimidine derivative was found to bind to double-stranded DNA (dsDNA) through minor groove binding, stabilized by hydrogen bonds and Pi-alkyl interactions . The chemical reactivity of "this compound" would likely involve similar interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, can be influenced by their tautomeric forms and the presence of different functional groups. The papers discuss the existence of different tautomers in the same crystal and how this affects hydrogen-bonding interactions . The properties of "this compound" would need to be studied in the context of its tautomeric state and the influence of its functional groups on its overall properties.

Scientific Research Applications

Asymmetric Synthesis and Antibacterial Activity

A compound structurally related to 2-(3-aminopyrrolidin-1-yl)-6-isopropylpyrimidin-4-ol hydrochloride, specifically 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-1,4-dihydro-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid hydrochloride, has shown significant potential in the field of antibacterial agents. Asymmetric synthesis techniques have been employed to enhance its activity against both aerobic and anaerobic bacteria, with one enantiomer displaying notably superior efficacy. This compound has also demonstrated promising in vivo activity against Pseudomonas aeruginosa in a mouse model, indicating its clinical significance (Rosen et al., 1988).

Supramolecular Structures and Hydrogen Bonding

Research on compounds closely related to this compound, such as 3-(2-amino-6-chloropyrimidin-4-yl)-1,1-dimethylprop-2-yn-1-ol monohydrate, has focused on their supramolecular structures. These structures exhibit a variety of hydrogen bonds, which form molecular columns and networks. Such studies are pivotal in understanding the influence of hydrogen bonding on base pairing and molecular packing, which has implications for our understanding of nucleic acid structures and functions (Cheng et al., 2011).

Fluorescent Sensor for Metal Ion Detection

Research on derivatives of this compound, particularly 6-amino-5-(((2-hydroxynaphthalen-1-yl)methylene)amino)-2-mercaptopyrimidin-4-ol, has led to the development of fluorescent sensors. These sensors can selectively recognize specific metal ions, such as aluminum, and have been applied in bacterial cell imaging and logic gate applications. This demonstrates the compound's potential in analytical chemistry and biological imaging (Yadav & Singh, 2018).

Conjugate Addition in Asymmetric Synthesis

The compound has been involved in studies focusing on conjugate addition reactions, particularly in the context of asymmetric synthesis. These reactions are key in producing various diamine derivatives, which have applications in developing peptidomimetics and other biologically active molecules. This highlights the compound's role in facilitating the synthesis of complex organic compounds (Yoon et al., 2010).

Antibacterial Agents

Another study related to a structurally similar compound, 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid, demonstrates its potential as an antibacterial agent. Through structural modifications, certain analogues of this compound exhibited enhanced antibacterial activity, underscoring the significance of this class of compounds in developing new antibacterial agents (Egawa et al., 1984).

properties

IUPAC Name

2-(3-aminopyrrolidin-1-yl)-4-propan-2-yl-1H-pyrimidin-6-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O.ClH/c1-7(2)9-5-10(16)14-11(13-9)15-4-3-8(12)6-15;/h5,7-8H,3-4,6,12H2,1-2H3,(H,13,14,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWHSNKSBNXMSAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=O)NC(=N1)N2CCC(C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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